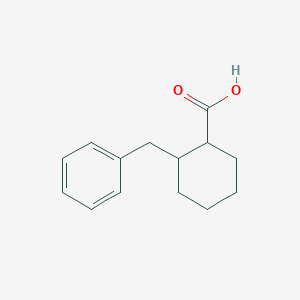

trans-2-(Phenylmethyl)cyclohexanecarboxylic acid

Description

Properties

CAS No. |

4992-42-1 |

|---|---|

Molecular Formula |

C14H18O2 |

Molecular Weight |

218.29 g/mol |

IUPAC Name |

2-benzylcyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C14H18O2/c15-14(16)13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10H2,(H,15,16) |

InChI Key |

FQXFHROZMDYZCD-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C(C1)CC2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Hydrogenation of Benzenecarboxylic Acid Precursors

One of the primary routes to synthesize trans-2-(Phenylmethyl)cyclohexanecarboxylic acid involves the catalytic hydrogenation of benzenecarboxylic acid derivatives. This approach selectively reduces the aromatic ring to a cyclohexane ring while preserving the carboxylic acid group.

Catalysts and Conditions : Rhodium or ruthenium compounds supported on solid carriers are commonly used as hydrogenation catalysts. The reaction is typically performed in the presence of tertiary cyclic amide solvents, such as N-methylpyrrolidone, which enhance catalyst stability and solubility of substrates.

Reaction Parameters : Hydrogenation is conducted under pressures ranging from 500 to 3000 psig and temperatures between 100 to 240 °C. These conditions favor the saturation of the benzene ring without over-reduction of the carboxyl group.

Stereochemical Outcome : The process yields cyclohexanecarboxylic acid compounds with specific cis/trans ratios. For example, the cis/trans ratio of cyclohexanedicarboxylic acid products can range from 3.0 to 5.2, indicating a predominance of the trans isomer under optimized conditions.

Process Advantages : Utilizing tertiary cyclic amide solvents allows for the possibility of conducting multi-step hydrogenations without isolating intermediates, improving process efficiency and scalability.

| Parameter | Typical Range/Value |

|---|---|

| Catalyst | Rhodium or Ruthenium on solid support |

| Solvent | Tertiary cyclic amide (e.g., N-methylpyrrolidone) |

| Hydrogen Pressure | 500 - 3000 psig |

| Temperature | 100 - 240 °C |

| cis/trans ratio (product) | 3.0 - 5.2 (trans isomer favored) |

Multi-Step Synthesis via Aminomethylbenzoic Acid Derivatives

A detailed process for related cyclohexane carboxylic acid derivatives, such as tranexamic acid (trans-4-aminomethylcyclohexanecarboxylic acid), provides a framework adaptable for synthesizing this compound.

Starting Materials : Aromatic precursors like 4-(aminomethyl)benzonitrile hydrochloride undergo hydrolysis and hydrogenation to yield cyclohexane derivatives.

-

- Hydrolysis : Treatment with concentrated sulfuric acid and water at 100 °C for 12 hours converts nitrile groups to carboxylic acids.

- Hydrogenation : High-pressure hydrogenation (200-210 °C, sealed container) with bases such as sodium hydroxide or calcium hydroxide converts aromatic rings to cyclohexane rings.

- Crystallization : Purification via crystallization from solvents like acetone yields high-purity products.

| Step | Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Hydrolysis | H2SO4, H2O, 100 °C, 12 h | 96.87 | 96.87% |

| Hydrogenation | 200-210 °C, sealed, 18 h, NaOH | 85-90 | >95% |

| Crystallization | Acetone, 25-30 °C, 30 min | 90 | >98% |

- Notes : The use of amine protecting groups (e.g., carbobenzyloxy, tert-butyloxycarbonyl) is common to prevent side reactions during hydrogenation.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: trans-2-(Phenylmethyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form cyclohexanone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.

Major Products:

Oxidation: Cyclohexanone derivatives.

Reduction: Cyclohexanol derivatives.

Substitution: Various substituted phenylmethylcyclohexanecarboxylic acids.

Scientific Research Applications

Chemistry: In chemistry, trans-2-(Phenylmethyl)cyclohexanecarboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemistry and conformational analysis .

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a model compound for understanding the behavior of similar structures in biological systems .

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. Its derivatives are explored for their ability to interact with specific molecular targets, potentially leading to the development of new drugs .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer synthesis and material science .

Mechanism of Action

The mechanism of action of trans-2-(Phenylmethyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with target molecules, while the phenylmethyl group can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Comparison with Similar Cyclohexanecarboxylic Acid Derivatives

The following table summarizes key structural analogs of trans-2-(Phenylmethyl)cyclohexanecarboxylic acid, highlighting differences in substituents, molecular properties, and applications:

Key Comparative Insights

Substituent Effects on Reactivity and Applications Protective Groups: Compounds like the Boc- and Fmoc-protected derivatives (e.g., ) are tailored for peptide synthesis, where the protective groups prevent unwanted side reactions. In contrast, the unmodified benzyl group in the target compound may render it more reactive in alkylation or hydrogenation reactions. Electronic Effects: The thiomethylbenzoyl group in introduces sulfur, which can alter electronic properties and enhance binding to metal ions or enzymes.

Conformational Preferences

- highlights that cyclohexane derivatives exhibit distinct conformational behaviors depending on substituents. For example, bulky groups like Boc or benzyloxycarbonyl may enforce chair conformations, while smaller groups allow for ring puckering . The trans configuration in the target compound likely stabilizes a specific conformation, impacting its interactions in biological systems.

Biological and Pharmacological Relevance While direct data on the target compound is sparse, analogs like tranexamic acid derivatives (e.g., ) demonstrate antifibrinolytic activity. The benzyl group in the target compound could modulate lipophilicity, affecting membrane permeability and bioavailability compared to polar derivatives like carboxymethyl or hydroxylated analogs.

Synthetic Utility

- The Boc and Fmoc derivatives are critical in automated peptide synthesis due to their stability and selective deprotection . The target compound, lacking such protection, might serve as a precursor for further functionalization or as a chiral scaffold in asymmetric catalysis.

Research Findings and Data

- Conformational Analysis : Computational studies on phenylalanine cyclohexane analogs () reveal that trans substituents reduce steric strain compared to cis isomers, favoring equatorial orientations of bulky groups .

- Antimicrobial Activity : Cyclohexanecarboxylic acid derivatives in plants () exhibit antimicrobial effects, suggesting that the benzyl group in the target compound could enhance such activity via increased hydrophobicity .

Biological Activity

trans-2-(Phenylmethyl)cyclohexanecarboxylic acid, also known as trans-2-phenylcyclohexanecarboxylic acid, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, research findings, and case studies.

This compound has the molecular formula , and its structure features a cyclohexane ring substituted with a phenyl group and a carboxylic acid functional group. This structural configuration is significant for its biological interactions.

Pharmacological Effects

Research has indicated that this compound exhibits various pharmacological effects, including anti-inflammatory and analgesic properties. Studies have demonstrated its ability to inhibit certain inflammatory pathways, which may contribute to pain relief mechanisms.

The compound's mechanism of action appears to involve modulation of the cyclooxygenase (COX) pathway, which is crucial in the synthesis of prostaglandins involved in inflammation. Additionally, it may interact with various receptors in the central nervous system (CNS), contributing to its analgesic effects.

Data Table: Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of COX enzymes | |

| Analgesic | Pain relief | |

| Cytotoxicity | Low toxicity in vitro |

Study 1: In Vivo Analysis

A study conducted on animal models demonstrated that this compound significantly reduced inflammation markers following induced inflammatory responses. The results indicated a reduction in edema and pain scores compared to control groups.

Study 2: In Vitro Assays

In vitro assays using human cell lines revealed that the compound effectively inhibited the production of pro-inflammatory cytokines. This suggests its potential utility in treating inflammatory diseases.

Toxicological Profile

Toxicological assessments indicate that this compound exhibits low toxicity at therapeutic doses. The compound's safety profile is further supported by studies showing minimal adverse effects in both animal and human cell models.

Data Table: Toxicological Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.